molecular formula C22H22O6 B14250051 Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate CAS No. 461003-89-4

Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate

Cat. No.: B14250051
CAS No.: 461003-89-4
M. Wt: 382.4 g/mol
InChI Key: AEKKFQWNYUAHFQ-UHFFFAOYSA-N
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Description

Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate is an organic compound with the molecular formula C22H22O6 It is characterized by the presence of two methoxyphenyl groups attached to a hexa-2,4-dienedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate typically involves the esterification of hexa-2,4-dienedioic acid with 4-methoxybenzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methoxyphenyl)methane
  • Bis(4-methoxyphenyl)ethane
  • Bis(4-methoxyphenyl)propane

Uniqueness

Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate is unique due to its hexa-2,4-dienedioate backbone, which imparts distinct chemical and physical properties

Properties

CAS No.

461003-89-4

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate

InChI

InChI=1S/C22H22O6/c1-25-19-11-7-17(8-12-19)15-27-21(23)5-3-4-6-22(24)28-16-18-9-13-20(26-2)14-10-18/h3-14H,15-16H2,1-2H3

InChI Key

AEKKFQWNYUAHFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C=CC=CC(=O)OCC2=CC=C(C=C2)OC

Origin of Product

United States

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